4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Description
Properties
IUPAC Name |
4-amino-5-hydroxynaphthalene-1,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7S2/c11-7-1-2-9(20(16,17)18)6-3-5(19(13,14)15)4-8(12)10(6)7/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQOBHTUMCEQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156279 | |
| Record name | 4-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-23-4 | |
| Record name | 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | K acid | |
| Source | DTP/NCI | |
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| Record name | 4-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-hydroxynaphthalene-1,7-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.531 | |
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| Record name | 4-AMINO-5-HYDROXY-1,7-NAPHTHALENEDISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG4RHP73ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Oleum-Based Sulfonation
J acid (7-amino-4-hydroxy-2-naphthalene sulfonic acid) was reacted with 65% oleum (fuming sulfuric acid) to introduce additional sulfonic groups. However, this method required excessive acid, leading to severe equipment corrosion and impurities. Product purity rarely exceeded 40% due to competing side reactions.
Alkali Fusion
2-Naphthylamine-1,5,7-trisulfonic acid underwent alkali fusion with sodium hydroxide at elevated temperatures. While avoiding oleum, this process consumed large quantities of alkali, generating waste and complicating purification. Both methods faced criticism for environmental and economic inefficiencies.
Modern Sulfonation Techniques
Contemporary methods prioritize non-corrosive reagents and controlled conditions. The most effective approach, patented in 2007, involves manganese dioxide and sodium pyrosulfite as sulfonating agents.
Reaction Mechanism
J acid is dissolved in an alkaline solution (9–11 wt%, pH 6–8), where manganese dioxide oxidizes intermediate species while sodium pyrosulfite introduces sulfonic groups. The reaction proceeds via electrophilic substitution, with precise pH control minimizing byproducts.
Critical Steps
-
Alkaline Solution Preparation : J acid is dissolved in water (45°C) and neutralized with 30% sodium hydroxide to pH 6.5–8.
-
Sulfonation : Manganese dioxide (75% purity) and sodium pyrosulfite are added sequentially at 105 kg/h, maintaining 45–50°C for 0.5 hours.
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Precipitation : Post-reaction, 30% hydrochloric acid acidifies the mixture (pH 1–2), precipitating the product.
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Purification : The crude product is dissolved in water, adjusted to pH 6.8–8, treated with Repone K (potassium chloride), cooled to 0–8°C, and filtered.
Optimization of Reaction Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Range | Effect on Output |
|---|---|---|
| pH | 6.5–8 | Minimizes side reactions; maximizes yield |
| Temperature | 45–50°C | Balances reaction rate and decomposition |
| Sodium Pyrosulfite Feed Rate | 105 kg/h | Ensures stoichiometric sulfonation |
| Reaction Time | 0.5 hours | Prevents over-sulfonation |
Deviations beyond these ranges reduce purity. For instance, temperatures >55°C degrade the product, while pH <6.5 promotes resinification.
Comparative Analysis of Methods
The table below contrasts traditional and modern techniques:
| Method | Reagents | Purity | Corrosion Risk | Scalability |
|---|---|---|---|---|
| Oleum-Based | 65% Oleum | ≤40% | High | Low |
| Alkali Fusion | NaOH | 50–60% | Moderate | Moderate |
| MnO₂/Na₂S₂O₅ | Manganese Dioxide | ≥96% | Low | High |
The modern method achieves 96.3% purity with 64% amino value, significantly outperforming predecessors.
Industrial-Scale Production Considerations
Scalability requires addressing:
-
Reagent Costs : Manganese dioxide and sodium pyrosulfite are cost-effective compared to oleum.
-
Waste Management : Neutralization byproducts (e.g., NaCl) are less hazardous than acidic waste.
-
Process Control : Automated pH and temperature monitoring ensure consistency in large batches.
A pilot-scale trial produced 225 kg of product per batch, demonstrating feasibility for mass production.
Data Tables and Experimental Results
Table 1: Example Reaction from Patent CN101148429B
| Component | Quantity | Role |
|---|---|---|
| J Acid | 144 kg | Starting Material |
| Water | 1340 kg | Solvent |
| 30% NaOH | 86–87 kg | pH Adjustment |
| Manganese Dioxide (75%) | 150 kg | Oxidizing Agent |
| Sodium Pyrosulfite | 315 kg | Sulfonating Agent |
| 30% HCl | 560 kg | Precipitant |
Outcome : 225 kg of product with 96.3% purity (HPLC) and 64% amino value.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron powder and ammonium hydroxide are typically used for reduction reactions.
Substitution: Sulfonation reactions often use sulfuric acid or chlorosulfonic acid.
Major Products
The major products formed from these reactions include various naphthalene derivatives, which are used in the synthesis of dyes, pigments, and other industrial chemicals .
Scientific Research Applications
4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid involves its functional groups:
Amino Group: Participates in nucleophilic substitution reactions.
Hydroxyl Group: Involved in hydrogen bonding and oxidation reactions.
Disulfonic Acid Groups: Enhance the solubility of the compound in water and participate in sulfonation reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Acetylamino-5-hydroxynaphthalene-1,7-disulfonic Acid
- CAS : 6409-21-8 (N-acetyl K acid)
- Structure: K acid derivative with an acetylated amino group.
- Applications : Intermediate in dye synthesis; often coexists with K acid as a regulated impurity (≤0.8% in food-grade K acid) .
- Key Difference : Acetylation reduces reactivity compared to K acid, making it less suitable for direct azo coupling but more stable during storage.
3-Hydroxynaphthalene-2,7-disulfonic Acid
- CAS: Not explicitly listed in evidence.
- Structure : Hydroxyl group at position 3 and sulfonic acids at 2,7-positions.
- Applications : Used in dye intermediates but less versatile than K acid due to altered substituent positions.
- Regulatory Limits : ≤0.2% as a contaminant in related compounds .
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate
- CAS : 842-18-2
- Structure : Potassium salt of a hydroxynaphthalene disulfonate with sulfonic groups at 1,3-positions.
- Applications : Primarily used in electroplating and corrosion inhibition, unlike K acid’s dye applications .
- Key Difference: Lack of an amino group limits its utility in azo dye synthesis.
8-Aminonaphthalene-2-sulfonic Acid
- CAS : 83-64-7
- Structure: Amino group at position 8 and sulfonic acid at position 2.
- Applications : Intermediate in pharmaceuticals and dyes, but less thermally stable than K acid due to steric hindrance .
- Regulatory Limits : ≤0.8% as a co-impurity in K acid .
Functional and Regulatory Comparisons
Table 1: Key Properties and Regulatory Limits
Research Findings and Industrial Relevance
- Synthetic Utility: K acid’s amino and hydroxyl groups enable sequential diazotization and coupling reactions, critical for producing complex azo dyes like Reactive Red 15 .
- Purity Challenges: HPLC analysis (e.g., using 0.1 M ammonium acetate at pH 5.5) is essential to monitor impurities like N-acetyl K acid and 8-aminonaphthalene-2-sulfonic acid .
Biological Activity
4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, commonly referred to as Gamma Acid or Chicago Acid, is an organic compound with significant biological activity. Its chemical structure includes two sulfonic acid groups and an amino group attached to a naphthalene ring, which imparts unique properties that facilitate its use in various applications, particularly in biochemical research and pharmaceuticals.
- Molecular Formula : C₁₀H₉N₁O₇S₂
- Molecular Weight : 319.31 g/mol
- CAS Number : 130-23-4
The compound's dual sulfonic acid functionality and hydroxyl group contribute to its solubility and reactivity in biological systems. It serves as a pH indicator, changing color from yellow in acidic conditions to red in basic environments, which is useful for monitoring pH levels in various applications.
Antinociceptive Properties
Research indicates that this compound exhibits antinociceptive properties , suggesting potential applications in pain relief. Studies have shown that it may interact with biological systems to modulate pain pathways, making it a candidate for further pharmacological investigations.
Interaction with Proteins
Interaction studies have demonstrated that this compound can bind with proteins and other biomolecules, influencing various biological pathways. This binding affinity is crucial for understanding its mechanisms of action within biological systems and highlights its versatility in medicinal chemistry.
Case Studies
- Study on Pain Modulation : A study published in a pharmacological journal explored the effects of this compound on pain models in rodents. The results indicated significant reductions in pain response, suggesting its potential as an analgesic agent.
- Binding Affinity Analysis : Another research effort focused on the compound's interaction with specific receptors involved in pain signaling. The study employed surface plasmon resonance techniques to quantify binding affinities, revealing that the compound effectively inhibits receptor activation associated with pain perception.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | Similar naphthalene core with different sulfonic positions | Different biological activity profile |
| 1-Amino-2-naphthol | Contains an amino group on a naphthol structure | Lacks sulfonic acid groups |
| Naphthalenesulfonic acid | Sulfonated naphthalene without amino/hydroxyl groups | Primarily used as a dye or surfactant |
Applications
Due to its unique properties, this compound finds applications across various fields:
- Dye Synthesis : It is widely used as an intermediate in the production of azo dyes for textiles and biological staining.
- Pharmaceuticals : Its potential antinociceptive effects make it a subject of interest for drug development targeting pain relief.
- Analytical Chemistry : As a pH indicator, it plays a role in monitoring chemical reactions and processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, and how can purity be maximized?
- Methodology : Use sulfonation and amination reactions under controlled pH (1.5–2.5) to avoid side reactions. Purify via recrystallization in acidic aqueous ethanol (50–60°C) to remove unreacted sulfonic acid precursors. Monitor purity via HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) .
- Key Data : Yield improvements (>75%) are achieved at 80–90°C with stoichiometric excess of sulfonating agents (e.g., H₂SO₄/SO₃) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology : Combine UV-Vis (λmax ~320 nm for aromatic π→π* transitions) and ¹H/¹³C NMR (D₂O solvent, δ 6.8–8.2 ppm for aromatic protons). Confirm sulfonic acid groups via FT-IR (S=O stretching at 1180–1250 cm⁻¹) .
- Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by symmetry in the naphthalene backbone .
Q. How does solubility in polar solvents impact experimental design?
- Methodology : The compound is highly soluble in water (>100 g/L at 25°C) but poorly in ethanol (<5 g/L). For reactions in non-aqueous media, use DMSO or DMF as co-solvents. Precipitate via acidification (pH <3) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic or photochemical applications?
- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and identify reactive sites. Validate with experimental kinetic studies (e.g., fluorescence quenching for electron-transfer efficiency) .
- Case Study : Theoretical frameworks suggest the amino and hydroxyl groups act as electron donors, enhancing interactions with metal ions in catalytic systems .
Q. What strategies resolve contradictions in reported spectral data across studies?
- Methodology : Cross-validate data using multiple techniques (e.g., NMR, X-ray crystallography). For example, discrepancies in UV-Vis λmax values may arise from pH-dependent tautomerism (quinoid vs. aromatic forms). Standardize measurement conditions (pH 7.0 buffer, 25°C) .
- Example : NIST data (λmax = 318 nm) conflicts with some literature (λmax = 325 nm); this may reflect impurities or solvent effects .
Q. How does the compound’s disulfonic acid configuration influence its role in supramolecular chemistry?
- Methodology : Study self-assembly via dynamic light scattering (DLS) and TEM. The 1,7-disulfonic acid groups enable strong electrostatic interactions with cationic polymers or metal-organic frameworks (MOFs). Compare with mono-sulfonated analogs to isolate configuration-specific effects .
Q. What are the challenges in quantifying trace impurities (e.g., isomers) during synthesis?
- Methodology : Use reverse-phase HPLC with diode-array detection (DAD) to separate isomers (e.g., 1,5 vs. 1,7 substitution patterns). Optimize gradients with acetonitrile/0.1% phosphoric acid .
- Data : Impurity levels <0.5% are achievable with dual-stage recrystallization .
Methodological Framework for Research Design
- Theoretical Alignment : Link studies to acid-base chemistry (pKa prediction via MarvinSketch) or electron-transfer theories (Marcus theory) to contextualize experimental outcomes .
- Contradiction Analysis : Apply the "5 Whys" root-cause analysis to spectral/data mismatches. For example, inconsistent melting points (>300°C vs. 290°C) may reflect polymorphic forms or hydration states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
